molecular formula C4H5N3O2 B1660765 1-Azidocyclopropane-1-carboxylic acid CAS No. 82998-00-3

1-Azidocyclopropane-1-carboxylic acid

Cat. No.: B1660765
CAS No.: 82998-00-3
M. Wt: 127.1 g/mol
InChI Key: IZENIERUTZCOJO-UHFFFAOYSA-N
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Description

1-Azidocyclopropane-1-carboxylic acid (AC3C) is a non-natural amino acid derivative featuring a cyclopropane ring substituted with an azide (-N₃) group and a carboxylic acid (-COOH) moiety. Its structure confers unique reactivity, particularly in bioorthogonal "click chemistry" applications, where the azide group enables copper-catalyzed or strain-promoted alkyne-azide cycloadditions . AC3C is primarily utilized in peptide synthesis to introduce cyclopropane rings or azide functionalities into biomolecules, facilitating site-specific modifications for drug discovery, protein engineering, and bioconjugation studies .

Properties

IUPAC Name

1-azidocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-6-4(1-2-4)3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENIERUTZCOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90509633
Record name 1-Azidocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82998-00-3
Record name 1-Azidocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90509633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-azidocyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.

Chemical Reactions Analysis

Enzymatic Conversion to Ethylene

ACC is oxidized to ethylene by ACC oxidase (ACCO) , a ferrous-dependent enzyme requiring ascorbate and CO₂ as cofactors . The reaction involves:

  • Substrate binding : ACC binds to ACCO, displacing a ligand and forming a five-coordinate iron site.

  • Oxygen activation : CO₂ stabilizes the active site, enabling O₂ activation for substrate oxidation .

  • Ethylene production : ACC is oxidized to ethylene via a radical-mediated mechanism .

Enzyme Substrate Products
ACC oxidaseACC + ascorbateEthylene + CO₂ + H₂O

Non-Enzymatic Reactions

ACC participates in several non-enzymatic reactions:

  • Stress signaling : ACC acts independently of ethylene in plant stress responses, including pathogen defense and drought tolerance .

  • Post-translational modifications : ACC synthase (ACS) stability is regulated by phosphorylation (e.g., MPK3/6 kinases) and ubiquitination (e.g., ETO1 ligase) .

  • NMDA receptor activation : ACC acts as a partial agonist of mammalian NMDA receptors .

Analytical and Structural Data

  • Molecular formula : C₄H₇NO₂ .

  • Molecular weight : 101.10 g/mol .

  • Structure : A three-membered cyclopropane ring with amino and carboxyl substituents .

Biological Significance

ACC is critical in plant development, including:

  • Ethylene biosynthesis : Rate-limiting step in ethylene production .

  • Stress adaptation : ACC accumulation triggers stress responses via signaling pathways .

  • Microbial interactions : ACC-deaminases in soil microbes mitigate plant stress .

Scientific Research Applications

Chemical Synthesis

ACPC serves as a versatile intermediate in organic synthesis. Its azido group allows for various reactions, including:

  • Click Chemistry : ACPC can participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry, which is widely used for synthesizing complex molecules in pharmaceuticals and materials science.
  • Functionalization : The cyclopropane ring in ACPC can be opened under specific conditions to introduce functional groups, making it useful for creating diverse chemical scaffolds.

Biological Research

Recent studies have highlighted ACPC's role as a signaling molecule and its implications in plant physiology:

  • Ethylene Precursor : ACPC is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, a significant plant hormone. Ethylene regulates processes such as fruit ripening, flower senescence, and leaf abscission. Research indicates that ACPC can influence ethylene biosynthesis pathways, thereby affecting plant growth and development .
  • Plant Stress Responses : Studies have shown that compounds like ACPC can modulate stress responses in plants by altering ethylene production. This modulation can enhance resilience against environmental stresses .

Agricultural Applications

The application of ACPC in agriculture has been explored primarily through its effects on plant growth and fruit quality:

  • Fruit Thinning : Similar to ACC, ACPC has demonstrated potential as a chemical thinner for fruits such as apples. Research indicates that exogenous application of ACPC can effectively reduce crop density by promoting fruit drop at specific developmental stages .
  • Enhancing Color Development : In grape cultivation, the application of ACPC has been studied for its ability to enhance anthocyanin accumulation and color development during ripening. This is particularly relevant for table grape varieties, where visual appeal is crucial for marketability .

Case Study 1: Ethylene Regulation in Plants

A study investigated the role of ACPC in regulating ethylene production under stress conditions. The findings suggested that ACPC not only acts as a precursor to ethylene but also plays a direct role in signaling pathways that mediate plant responses to abiotic stress .

Case Study 2: Application in Grape Cultivation

In a controlled trial involving various concentrations of ACPC applied at véraison (the onset of ripening), researchers observed significant improvements in anthocyanin levels compared to control groups. The results indicated that higher concentrations (75 g to 125 g per 100 L) led to enhanced color development and overall fruit quality .

Mechanism of Action

The mechanism of action of 1-azidocyclopropane-1-carboxylic acid primarily involves its reactivity due to the presence of the azido group. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets. For example, in bioorthogonal chemistry, the azido group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which can be used to label and track biomolecules.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane-Containing Carboxylic Acids

The following table and analysis highlight structural, functional, and application-based differences between AC3C and related compounds:

Table 1: Comparative Analysis of Cyclopropane-Containing Carboxylic Acids

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Primary Applications/Findings References
1-Azidocyclopropane-1-carboxylic acid C₄H₅N₃O₂ 127.10 22059-21-8 Azide (-N₃), -COOH Peptide synthesis, bioorthogonal chemistry, bioconjugation
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 101.10 22059-21-8 Amino (-NH₂), -COOH Ethylene biosynthesis in plants, stress signaling, root development
1-Allylcyclopropanecarboxylic acid C₇H₁₀O₂ 126.15 80360-57-2 Allyl (-CH₂CHCH₂), -COOH Organic synthesis intermediate, building block for bioactive molecules
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid C₁₀H₁₀O₃ 178.18 1056933-73-3 Phenolic (-OH), -COOH Pharmaceutical intermediate, potential use in drug design
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 N/A Fluorine (-F), -COOH Radiolabeling, fluorine-containing bioactive compounds
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 88950-64-5 Boc-protected amine, -COOH Peptide synthesis, protection of amine groups during chemical reactions

Key Comparative Insights:

Functional Group Reactivity: AC3C: The azide group enables rapid, selective reactions with alkynes (e.g., in click chemistry), making it valuable for labeling and crosslinking biomolecules. This contrasts with ACC’s amino group, which is enzymatically oxidized to ethylene in plants vs. . ACC vs. Fluorinated Analogue: Replacing the azide with fluorine (as in 1-fluorocyclopropane-1-carboxylic acid) alters electronic properties, enhancing stability and enabling use in radiopharmaceuticals .

Biological Roles: ACC: Directly involved in ethylene production via ACC oxidase, regulating plant growth, stress responses, and fruit ripening . AC3C: No natural biological role; synthetic applications dominate, such as stabilizing peptide structures or introducing reactive handles .

Synthetic Utility :

  • AC3C vs. Allyl/Hydroxyphenyl Derivatives : While AC3C is tailored for click chemistry, allyl and hydroxyphenyl derivatives serve as intermediates in synthesizing complex organic molecules (e.g., agrochemicals or polymers) .
  • Boc-Protected Derivative : Used to shield amine groups during peptide synthesis, contrasting with AC3C’s azide, which remains reactive under mild conditions .

In contrast, ACC and its Boc-protected derivative are more stable under standard lab conditions vs. .

Biological Activity

1-Azidocyclopropane-1-carboxylic acid (ACCA) is a compound of interest in the field of organic chemistry and plant biology due to its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a critical precursor in ethylene biosynthesis. Ethylene is a plant hormone that regulates various physiological processes, including growth, development, and response to stress. This article explores the biological activity of ACCA, its effects on plant physiology, and its potential applications based on current research findings.

Chemical Structure and Properties

ACCA is characterized by a cyclopropane ring with an azide functional group and a carboxylic acid moiety. Its chemical structure can be represented as follows:

C4H5N3O2\text{C}_4\text{H}_5\text{N}_3\text{O}_2

Ethylene Biosynthesis

ACCA is hypothesized to influence ethylene production in plants similarly to ACC. Ethylene is synthesized from ACC through the action of the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) . The presence of ACCA may modulate this pathway, potentially altering ethylene levels in response to environmental stimuli.

Effects on Plant Growth

Research indicates that compounds similar to ACC can impact plant growth and development. For example, studies involving ACC have shown that exogenous application can enhance root elongation and fruit ripening . The potential effects of ACCA on these processes remain to be fully elucidated.

Stress Response Modulation

ACCA may also play a role in modulating plant responses to biotic and abiotic stresses. Similar compounds have been shown to affect stress signaling pathways, potentially enhancing resilience against environmental challenges . The degradation of ACC by soil microorganisms producing ACC deaminase has been linked to reduced ethylene levels during stress conditions, suggesting a complex interaction between ACCA and microbial communities in the rhizosphere .

Case Studies

  • Impact on Ethylene Production : A study demonstrated that the application of ACCA could lead to increased ethylene production in certain plant tissues, mimicking the effects observed with ACC .
  • Microbial Interactions : Research has highlighted the role of bacteria capable of degrading ACC in promoting plant health under stress conditions. These bacteria utilize ACC as a nitrogen source while reducing ethylene accumulation .

Data Tables

StudyCompoundEffect ObservedReference
1ACCAIncreased ethylene production
2ACCEnhanced root elongation
3ACCImproved stress resilience

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azidocyclopropane-1-carboxylic acid
Reactant of Route 2
1-Azidocyclopropane-1-carboxylic acid

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